4-(1,3-benzodioxol-5-yl)-1-(dimethylamino)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
4-(1,3-BENZODIOXOL-5-YL)-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a quinolinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-BENZODIOXOL-5-YL)-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by its integration into the quinolinedione framework. Key steps include:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Quinolinedione Core Synthesis: The quinolinedione core is synthesized via a series of condensation reactions involving appropriate amines and diketones.
Final Coupling: The benzodioxole moiety is then coupled with the quinolinedione core under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-BENZODIOXOL-5-YL)-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinolinedione core to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole moiety or the quinolinedione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Scientific Research Applications
4-(1,3-BENZODIOXOL-5-YL)-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(1,3-BENZODIOXOL-5-YL)-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzodioxol-5-yl)-1-(methylamino)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 4-(1,3-Benzodioxol-5-yl)-1-(ethylamino)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Uniqueness
4-(1,3-BENZODIOXOL-5-YL)-1-(DIMETHYLAMINO)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H24N2O4 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-(dimethylamino)-7,7-dimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C20H24N2O4/c1-20(2)9-14-19(15(23)10-20)13(8-18(24)22(14)21(3)4)12-5-6-16-17(7-12)26-11-25-16/h5-7,13H,8-11H2,1-4H3 |
InChI Key |
YJYDGOMOGLUBDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2N(C)C)C3=CC4=C(C=C3)OCO4)C(=O)C1)C |
Origin of Product |
United States |
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